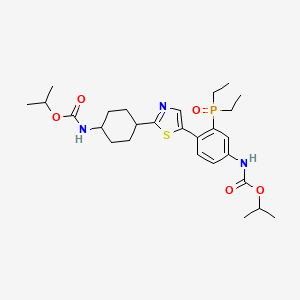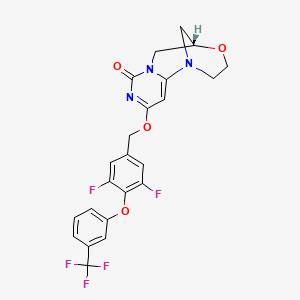
Lp-PLA2-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lp-PLA2-IN-5 is a compound that inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to the formation of atherosclerotic plaques. This enzyme is associated with various cardiovascular diseases and is a target for therapeutic interventions aimed at reducing the risk of atherosclerosis and related conditions .
Métodos De Preparación
The synthetic routes and reaction conditions for Lp-PLA2-IN-5 are not extensively detailed in the available literature. general methods for synthesizing Lp-PLA2 inhibitors involve multi-step organic synthesis, including the formation of key intermediates and their subsequent functionalization. Industrial production methods typically involve optimizing these synthetic routes for scalability, yield, and purity .
Análisis De Reacciones Químicas
Lp-PLA2-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Aplicaciones Científicas De Investigación
Lp-PLA2-IN-5 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Lp-PLA2 and its effects on lipid metabolism.
Biology: Helps in understanding the role of Lp-PLA2 in cellular processes and its impact on various biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases by reducing the formation of atherosclerotic plaques.
Industry: Used in the development of diagnostic assays and therapeutic agents targeting Lp-PLA2 .
Mecanismo De Acción
Lp-PLA2-IN-5 exerts its effects by inhibiting the activity of Lp-PLA2. This enzyme is enriched in the highly atherogenic lipoprotein subfraction of small dense low-density lipoprotein (LDL), which is susceptible to oxidative modification. By inhibiting Lp-PLA2, this compound prevents the formation of lysophosphatidylcholine, a pro-inflammatory molecule, thereby reducing the risk of atherosclerosis .
Comparación Con Compuestos Similares
Similar compounds to Lp-PLA2-IN-5 include:
Darapladib: Another Lp-PLA2 inhibitor that has been studied for its effects on cardiovascular diseases.
Rilapladib: An Lp-PLA2 inhibitor investigated for its potential in treating atherosclerosis and cardiovascular disorders.
Atorvastatin: Although not an Lp-PLA2 inhibitor, it is a statin that reduces LDL cholesterol and has anti-inflammatory effects .
This compound is unique in its specific inhibition of Lp-PLA2, making it a valuable tool for studying the enzyme’s role in cardiovascular diseases and developing targeted therapies.
Propiedades
Fórmula molecular |
C23H18F5N3O4 |
|---|---|
Peso molecular |
495.4 g/mol |
Nombre IUPAC |
(9S)-4-[[3,5-difluoro-4-[3-(trifluoromethyl)phenoxy]phenyl]methoxy]-10-oxa-1,5,7-triazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C23H18F5N3O4/c24-17-6-13(7-18(25)21(17)35-15-3-1-2-14(8-15)23(26,27)28)12-34-19-9-20-30-4-5-33-16(10-30)11-31(20)22(32)29-19/h1-3,6-9,16H,4-5,10-12H2/t16-/m0/s1 |
Clave InChI |
WQTLAEMFJNYZHB-INIZCTEOSA-N |
SMILES isomérico |
C1CO[C@H]2CN1C3=CC(=NC(=O)N3C2)OCC4=CC(=C(C(=C4)F)OC5=CC=CC(=C5)C(F)(F)F)F |
SMILES canónico |
C1COC2CN1C3=CC(=NC(=O)N3C2)OCC4=CC(=C(C(=C4)F)OC5=CC=CC(=C5)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
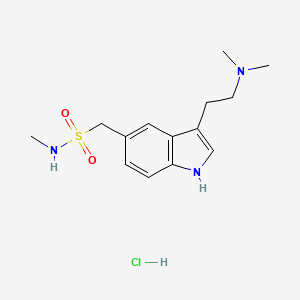
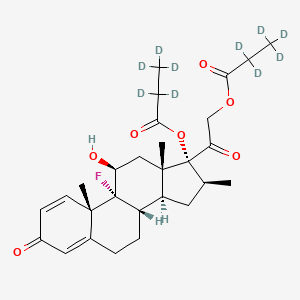
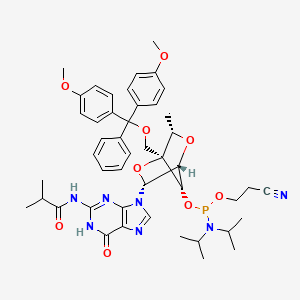

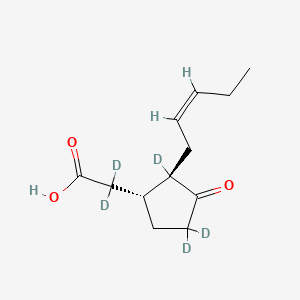
![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)

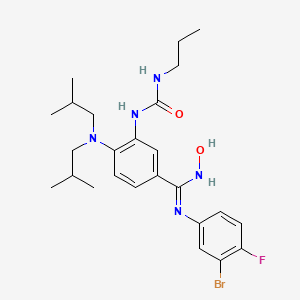
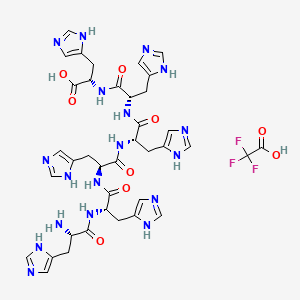
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
